N-Hydroxy Substituent Confers Distinct Hydrogen-Bond Donor Capacity Absent in Des-Hydroxy Oxane-3-Carboximidamide
N'-Hydroxyoxane-3-carboximidamide possesses an additional hydrogen-bond donor (the N–OH group) and an additional hydrogen-bond acceptor (the oxime oxygen) compared with oxane-3-carboximidamide (CAS 1342100-76-8), which lacks the N-hydroxy substitution. This structural difference is directly quantified by hydrogen-bond donor/acceptor count: the target compound has 2 H-bond donors and 3 H-bond acceptors, whereas oxane-3-carboximidamide has 2 H-bond donors and 2 H-bond acceptors . For regioisomeric N'-hydroxyoxane-4-carboximidamide (predicted pKa 14.70 ± 0.20), the substitution position alters the spatial orientation of the amidoxime group relative to the tetrahydropyran oxygen, a parameter known to affect target binding geometries in amidoxime-based inhibitors [1].
| Evidence Dimension | Hydrogen-bond donor and acceptor count (topological polar surface area correlates) |
|---|---|
| Target Compound Data | 2 H-bond donors (NH₂, N–OH); 3 H-bond acceptors (oxime O, oxane O, imine N) |
| Comparator Or Baseline | Oxane-3-carboximidamide (CAS 1342100-76-8): 2 H-bond donors; 2 H-bond acceptors (no N–OH group) |
| Quantified Difference | Target compound has +1 H-bond acceptor vs. des-hydroxy analog; regioisomeric N'-hydroxyoxane-4-carboximidamide differs in amidoxime spatial orientation |
| Conditions | Structural analysis based on molecular formula and functional group inventory; pKa data from predicted values on ChemicalBook for N'-hydroxyoxane-4-carboximidamide |
Why This Matters
The additional H-bond acceptor and distinct spatial pharmacophore of the 3-substituted amidoxime can critically alter target binding affinity and selectivity, meaning procurement decisions between oxane-carboximidamide positional isomers or N-hydroxy vs. des-hydroxy variants will produce non-equivalent SAR data and divergent lead optimization trajectories.
- [1] Fylaktakidou KC, Hadjipavlou-Litina DJ, Litinas KE, Nicolaides DN. Recent developments in the chemistry and in the biological applications of amidoximes. Current Pharmaceutical Design. 2008;14(10):1001-1047. doi:10.2174/138161208784139675 View Source
